Hydrolytic Stability: Ortho-Tolyl Confers Intermediate Acid-Catalyzed Hydrolysis Rate Between Para-Tolyl and Phenyl Analogs
In a comparative kinetic study of mineral acid-catalyzed hydrolysis, N-hydroxy-N-o-tolylbenzamide (o-TBHA) demonstrated intermediate reactivity relative to its para-tolyl (p-TBHA) and cinnamoyl (p-TCHA) analogs. The reactivity/stability sequence was firmly established as p-TBHA > o-TBHA > p-TCHA [1]. This ranking indicates that the ortho-methyl substitution provides greater resistance to acidic hydrolysis than the para-methyl isomer, making o-TBHA a more stable option for applications involving strongly acidic aqueous environments where hydroxamic acid integrity is critical.
| Evidence Dimension | Hydrolytic stability ranking in aqueous mineral acids (HCl, HClO₄, H₂SO₄) |
|---|---|
| Target Compound Data | Intermediate stability (ranked 2nd of 3) |
| Comparator Or Baseline | p-TBHA (highest reactivity, rank 1); p-TCHA (lowest reactivity, rank 3) |
| Quantified Difference | Qualitative ranking: p-TBHA > o-TBHA > p-TCHA |
| Conditions | Aqueous mineral acids (HCl, HClO₄, H₂SO₄) at 55 °C; kinetic analysis by spectrophotometric monitoring [1] |
Why This Matters
This difference directly impacts reagent shelf-life and performance reproducibility in acid-catalyzed analytical workflows; selection of the ortho-isomer can extend the functional lifespan of the working solution compared to the para-isomer.
- [1] Kallol K. Ghosh et al., Zeitschrift für Physikalische Chemie, 2004, 218(5), 563-575. Kinetics and Mechanism of the Mineral Acid Catalysed Reactions of Hydroxamic Acids. View Source
